
2-Iodo-5-methoxyaniline
Overview
Description
2-Iodo-5-methoxyaniline (CAS: 153898-63-6) is an aromatic amine with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol . Structurally, it features an iodine atom at position 2, a methoxy group at position 5, and an amino group at position 1 of the benzene ring (Figure 1). Key properties include:
- Density: 1.8 ± 0.1 g/cm³
- Boiling Point: 298.4 ± 30.0 °C
- Storage: Requires storage in a freezer (-20°C) under an inert atmosphere to prevent degradation .
The compound is widely used in pharmaceutical synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to construct heterocyclic frameworks like quinolones, which are critical in antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methoxyaniline typically involves the iodination of 5-methoxyaniline. One common method includes the use of iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by the iodine atom .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Iodo-5-methoxyaniline serves as an important intermediate in the synthesis of various organic compounds. The compound's reactivity allows for participation in nucleophilic substitutions and coupling reactions, facilitating the development of more complex molecular structures. This application is crucial in fields such as materials science and pharmaceuticals.
Examples of Synthetic Pathways
- Synthesis of Spirotryprostatin Alkaloids : In a notable study, this compound was utilized as the initial substrate in a six-step synthesis to produce spirotryprostatin alkaloids, demonstrating its utility in producing biologically active compounds .
Biological Applications
Potential Biological Activity
Research indicates that this compound exhibits biological activity, particularly concerning its derivatives. These derivatives have been explored for potential anti-cancer properties due to their ability to interact with biological targets involved in tumor progression . Furthermore, compounds containing iodoaniline moieties may exhibit antimicrobial properties, making them candidates for further investigation in medicinal chemistry.
Interaction Studies
Investigations into the interaction of this compound with specific enzymes or receptors are essential for understanding its therapeutic potential. Studies focusing on its binding affinity with biological molecules provide insights into its reactivity profile and potential applications in drug development .
Industrial Applications
Use in Dyes and Pigments
The compound is also utilized in the production of dyes and pigments. Its structural characteristics allow it to be incorporated into various industrial processes, contributing to the development of colorants used in textiles and coatings.
Case Studies
- Synthesis of Anticancer Agents : Research has highlighted the use of this compound derivatives in developing anticancer agents. These studies focus on how variations in the compound's structure can enhance its efficacy against specific cancer cell lines.
- Antimicrobial Studies : Various studies have investigated the antimicrobial properties of compounds derived from this compound. These studies aim to establish a correlation between structural modifications and biological activity against bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxyaniline involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxy and iodine substituents play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 5-Iodo-2-methoxyaniline
5-Iodo-2-methoxyaniline (CAS: 77770-09-3) shares the same molecular formula (C₇H₈INO) but differs in substituent positions: iodine at position 5 and methoxy at position 2. This positional isomerism significantly alters electronic properties:
- Reactivity: The amino group in 2-iodo-5-methoxyaniline is ortho to iodine, enhancing its directing effects in electrophilic substitution. In contrast, 5-iodo-2-methoxyaniline has the amino group meta to iodine, leading to divergent regioselectivity in reactions .
Hydrochloride Salt: this compound Hydrochloride
The hydrochloride salt (CAS: 1956309-43-5, C₇H₉ClINO, MW: 285.51 g/mol) offers improved solubility in polar solvents (e.g., water, DMSO) compared to the free base . Key differences include:
- Stability : The salt is stable at -80°C for 6 months but degrades within 1 month at -20°C, whereas the free base requires strict inert storage .
- Pharmaceutical Utility : The hydrochloride form is advantageous in drug formulation due to enhanced bioavailability and ease of purification .
Substituent Variations
a. 2-Iodo-5-methylaniline (CAS: 13194-69-9, C₇H₈IN )
Replacing the methoxy group with a methyl group reduces electron-donating effects, altering reactivity:
- Synthetic Applications : The methyl group provides steric bulk, limiting use in cross-coupling reactions. It is primarily employed in small-molecule synthesis rather than complex heterocycles .
- Safety : Classified as harmful (H302, H315) with lower thermal stability (flash point: 134.3°C vs. 298.4°C for this compound) .
b. 2-Iodo-5-methoxy-4-methyl-phenylamine (CAS: 1936671-74-7)
The addition of a methyl group at position 4 increases steric hindrance, reducing reaction yields in coupling reactions. However, it may enhance selectivity in certain catalytic processes .
Data Tables
Table 1: Physical and Chemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Storage Conditions |
---|---|---|---|---|---|
This compound | C₇H₈INO | 249.05 | 1.8 ± 0.1 | 298.4 ± 30.0 | -20°C, inert atmosphere |
5-Iodo-2-methoxyaniline | C₇H₈INO | 249.05 | N/A | N/A | Room temperature |
This compound HCl | C₇H₉ClINO | 285.51 | N/A | N/A | -80°C (6 months stability) |
2-Iodo-5-methylaniline | C₇H₈IN | 221.05 | N/A | N/A | Room temperature |
Table 2: Hazard Profiles
Compound | Hazard Statements | Safety Precautions |
---|---|---|
This compound | H302, H315, H319, H335 | Avoid inhalation; use gloves/eye protection |
This compound HCl | H302, H315 | Handle in fume hood; store at -80°C |
2-Iodo-5-methylaniline | H302, H315, H319 | Wash skin immediately upon contact |
Biological Activity
2-Iodo-5-methoxyaniline is an organic compound characterized by the presence of both an iodine atom and a methoxy group attached to an aniline structure. Its molecular formula is C₇H₈INO, and it appears as a yellow solid with a melting point around 40 °C. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and antimicrobial properties.
The unique structural features of this compound allow it to participate in various chemical reactions, making it a valuable precursor in organic synthesis. The presence of the iodine atom enhances its electrophilic character, while the methoxy group contributes to its nucleophilicity. This dual functionality enables the compound to engage in diverse chemical transformations, including nucleophilic substitution and coupling reactions.
Anticancer Properties
Research indicates that derivatives of this compound may exhibit significant anticancer properties. Studies have shown that compounds containing iodoaniline moieties can interact with biological targets involved in tumor progression. For instance, one study explored the synthesis of quinolone derivatives from this compound, which demonstrated promising results against various cancer cell lines.
Antimicrobial Activity
In addition to its potential anticancer effects, this compound has been investigated for its antimicrobial properties. The compound's ability to disrupt cellular processes in bacteria and fungi makes it a candidate for further exploration as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of certain pathogens, although more extensive research is needed to fully understand its efficacy and mechanism of action.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within biological systems. The iodo group can enhance binding affinity to molecular targets, while the methoxy group may influence the electronic properties of the compound, facilitating its interaction with biomolecules.
Comparative Analysis
To better understand the significance of this compound within its chemical class, a comparative analysis with similar compounds is beneficial. Below is a table summarizing key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₇H₈INO | Iodine and methoxy groups; yellow solid |
2-Iodoaniline | C₇H₈IN | Iodine substituent only; lacks methoxy group |
5-Methoxy-2-nitroaniline | C₇H₈N₂O₂ | Contains nitro group instead of iodine |
3-Iodo-4-methoxyaniline | C₇H₈INO | Iodine at different position; different reactivity |
This comparison highlights how this compound stands out due to its unique combination of functional groups, which influence both its reactivity and potential applications in medicinal chemistry.
Case Studies
- Synthesis and Evaluation of Anticancer Activity : A study synthesized various derivatives from this compound and evaluated their cytotoxic effects on cancer cell lines. Results indicated that specific modifications enhanced their activity against breast cancer cells, suggesting a pathway for developing new anticancer agents.
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The findings revealed that certain concentrations inhibited bacterial growth significantly, warranting further exploration into its use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 2-Iodo-5-methoxyaniline, and how can reaction yields be improved?
- Methodological Answer : Begin with palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, using this compound derivatives (e.g., [74]) and appropriate alkynes (e.g., thiazolylacetylene [75]) under inert conditions. Optimize parameters like catalyst loading (e.g., PdCl₂(dppf)), temperature (80–100°C), and solvent polarity (DMF or THF). Monitor yields via HPLC and adjust stoichiometry ratios (1:1.2 for amine:alkyne) to minimize byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy and iodo groups at positions 5 and 2, respectively).
- FT-IR to verify functional groups (e.g., N–H stretching at ~3400 cm⁻¹).
- Mass spectrometry (EI-MS or ESI-MS) for molecular ion confirmation (expected m/z ≈ 263 g/mol).
- Melting point analysis to assess purity (compare with literature values ±2°C) .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidative degradation. Avoid exposure to light and moisture. Conduct periodic stability tests via TLC or HPLC to detect decomposition products (e.g., deiodinated or demethylated derivatives) .
Q. Which analytical methods are most effective for quantifying this compound in complex mixtures?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). For trace analysis, employ LC-MS/MS in positive ion mode with deuterated internal standards to correct for matrix effects. Validate methods per ICH guidelines (linearity R² > 0.99, recovery 95–105%) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated analogs to identify rate-determining steps. Perform DFT calculations to map transition states and evaluate electronic effects of the methoxy and iodo substituents on catalytic cycles. Compare turnover frequencies (TOF) under varying ligand systems (e.g., dppf vs. PPh₃) .
Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch). Use statistical tools like ANOVA to assess variability. Cross-reference with computational models (e.g., Hammett plots) to correlate substituent effects with observed reactivity discrepancies. Publish negative results to clarify literature ambiguities .
Q. How can computational modeling predict the biological activity of this compound-based compounds?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., protease inhibitors). Use QSAR models to correlate electronic descriptors (HOMO/LUMO energies, logP) with bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. What experimental designs minimize side reactions during functionalization of this compound?
- Methodological Answer : Employ protecting groups (e.g., Boc for amines) to block unwanted nucleophilic sites. Use kinetic control conditions (low temperature, short reaction times) and scavenger resins (e.g., QuadraSil™ MP) to sequester reactive intermediates. Monitor reaction progress in real-time via in-situ IR .
Q. How do steric and electronic effects of the methoxy and iodo groups influence regioselectivity in multi-step syntheses?
- Methodological Answer : Synthesize analogs with substituents at varying positions (e.g., 3-iodo-5-methoxy or 2-iodo-4-methoxy). Compare regioselectivity using NOESY NMR to assess steric interactions and cyclic voltammetry to measure electronic effects. Correlate findings with Hammett σ constants .
Q. What methodologies ensure data integrity when reporting novel derivatives of this compound?
- Methodological Answer : Implement open-ended questions in lab notebooks to document unexpected observations. Use attention-check protocols (e.g., duplicate samples, blinded analyses) and third-party validation. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
Q. Tables for Key Data
Table 1: Synthetic Optimization Parameters for this compound
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Catalyst Loading | 5–10 mol% Pd | Increases TOF |
Temperature | 80–100°C | Reduces side rxns |
Solvent | DMF | Enhances solubility |
Table 2: Analytical Techniques for Characterization
Technique | Key Metrics | Application Example |
---|---|---|
¹H NMR | δ 6.8–7.2 (aromatic) | Substituent position |
HPLC-UV | Retention time 8.2 min | Purity assessment |
ESI-MS | [M+H]⁺ m/z 263.1 | Molecular ion confirmation |
Properties
IUPAC Name |
2-iodo-5-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBBGSUZRDOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456690 | |
Record name | 2-Iodo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153898-63-6 | |
Record name | 2-Iodo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-5-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.